molecular formula C18H22N2 B11728618 N,N-dibenzylpyrrolidin-3-amine

N,N-dibenzylpyrrolidin-3-amine

Cat. No.: B11728618
M. Wt: 266.4 g/mol
InChI Key: RSBBPYMMUAWQSI-UHFFFAOYSA-N
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Description

Structural Classification and Significance of Pyrrolidine (B122466) Derivatives

The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. nih.govfrontiersin.org Also known as tetrahydropyrrole, this structure is not merely a molecular scaffold but an active contributor to the biological and physical properties of the molecules it inhab বাহিনীকে. frontiersin.orgwikipedia.org

Pyrrolidine derivatives are classified based on the nature and position of substituents attached to the ring. These substitutions can dramatically alter the molecule's properties, including its basicity, polarity, and three-dimensional shape. tandfonline.com The significance of the pyrrolidine framework is vast, underscored by its presence in numerous FDA-approved drugs and natural alkaloids like nicotine (B1678760) and hygrine. nih.govwikipedia.org Its utility in drug design is enhanced by several key features:

Stereochemistry: The carbon atoms in the pyrrolidine ring can be stereogenic centers, leading to different stereoisomers with distinct biological activities. nih.govresearchgate.net This allows for fine-tuning the interaction of a molecule with its biological target. nih.gov

Three-Dimensionality: The non-planar nature of the sp³-hybridized ring, often described as having "pseudorotation," provides an increased three-dimensional structure. nih.gov This complexity is crucial for creating molecules that can fit into the specific binding sites of proteins and enzymes. nih.gov

The versatility of the pyrrolidine scaffold has led to its incorporation into a wide array of therapeutic agents, including those with anticancer, antidiabetic, anti-inflammatory, and antiviral properties. frontiersin.orgnih.govbohrium.com

N,N-Dibenzylpyrrolidin-3-amine within the Pyrrolidine Framework

This compound is a specific derivative of pyrrolidine, characterized by a dibenzylamino group attached to the third carbon of the pyrrolidine ring. Its structure brings together several key functional groups:

The Pyrrolidine Ring: This forms the core of the molecule, providing the foundational five-membered saturated heterocycle. iarc.fr

A Tertiary Amine: The nitrogen atom of the dibenzylamino group is tertiary, bonded to two benzyl (B1604629) groups and the pyrrolidine ring.

A Secondary Amine (within the ring): The nitrogen atom within the pyrrolidine ring is secondary, unless it is further substituted. wikipedia.org

Two Benzyl Groups: These are large, relatively non-polar aromatic groups that significantly increase the steric bulk and lipophilicity of the molecule.

The precise arrangement of these components defines the compound's chemical identity and potential reactivity. The name N,1-dibenzylpyrrolidin-3-amine is also used, indicating one benzyl group is on the pyrrolidine nitrogen (position 1) and the other is part of the amino substituent at position 3. chem960.comepa.gov

Below is a table summarizing some of the computed chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂
CAS Number108963-20-8
Molecular Weight266.38 g/mol

This data is based on computed properties from publicly available chemical databases.

The presence of bulky benzyl groups can influence the molecule's ability to interact with other molecules, and the basicity of the two nitrogen atoms will differ due to their distinct chemical environments.

Historical Context of Related Amine Chemistry

The study of amines is fundamental to the history of organic chemistry. ijrpr.com Amines are organic derivatives of ammonia (B1221849), classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom. britannica.comcrunchchemistry.co.uk This classification is crucial as it dictates many of the chemical and physical properties of the compound, including its reactivity and basicity. fiveable.me

The development of amine synthesis has been a long and evolving journey. Early methods often involved the reaction of ammonia with alkyl halides, a process that typically yields a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. britannica.comcrunchchemistry.co.uk Over time, more sophisticated and selective methods were developed.

Key historical developments relevant to the synthesis of complex amines like this compound include:

Reductive Amination: This powerful method involves the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine in the presence of a reducing agent. It has become a cornerstone for creating new carbon-nitrogen bonds and is a major industrial method for amine synthesis. ijrpr.combritannica.com

Reduction of Nitro Compounds and Nitriles: The reduction of aromatic nitro compounds is a classic route to anilines and other aryl amines. britannica.com Similarly, the reduction of nitriles provides a clean pathway to primary amines. britannica.comcrunchchemistry.co.uk

Transition Metal-Catalyzed Reactions: More recent history has seen the rise of powerful transition metal-catalyzed reactions, such as C-H functionalization, which allow for the direct formation of C-N bonds with high precision, expanding the toolkit for synthesizing complex amine structures. ijrpr.com

The basicity of amines is another area of extensive study. While alkyl groups generally increase basicity through an inductive effect, aromatic groups tend to decrease basicity because the nitrogen's lone pair of electrons can be delocalized into the aromatic ring. fiveable.melkouniv.ac.in The study of these electronic effects has been crucial for understanding and predicting the reactivity of amines in various chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

N,N-dibenzylpyrrolidin-3-amine

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2

InChI Key

RSBBPYMMUAWQSI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N,n Dibenzylpyrrolidin 3 Amine and Derivatives

Direct Alkylation Strategies for Amines

Direct alkylation represents a classical and straightforward approach to the synthesis of amines. This method involves the formation of a new carbon-nitrogen bond through the reaction of an amine with an alkylating agent.

Nucleophilic Substitution Reactions with Alkyl Halides

The synthesis of N,N-dibenzylpyrrolidin-3-amine can be achieved through the nucleophilic substitution of pyrrolidin-3-amine with benzyl (B1604629) halides, such as benzyl bromide or benzyl chloride. evitachem.comvulcanchem.com This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide ion.

The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases used for this purpose include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.com

A typical synthetic sequence involves a two-step alkylation. Initially, pyrrolidin-3-amine undergoes mono-benzylation. This is followed by a second benzylation step to yield the final this compound product. vulcanchem.com

Control of Polyalkylation and Selective Monoalkylation

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. researchgate.net

Several strategies have been developed to achieve selective mono-N-alkylation. One approach involves using a large excess of the primary amine to increase the probability of the alkylating agent reacting with the intended starting material rather than the mono-alkylated product. However, this is often impractical if the amine is a valuable or complex molecule.

Alternative methods for selective monoalkylation include:

Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.

Chelation Control: For substrates containing a nearby coordinating group, such as 3-amino alcohols, chelation to a Lewis acid like 9-borabicyclo[3.3.1]nonane (9-BBN) can protect the amine and allow for selective monoalkylation. organic-chemistry.org

Use of Specific Reagents and Conditions: The use of cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), in anhydrous solvents has been shown to promote selective mono-N-alkylation of primary amines with alkyl halides under mild conditions. google.com

Reductive Amination Protocols

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). libretexts.orgwikipedia.org

Mechanistic Aspects of Imine Formation and Reduction

The reaction proceeds in two main steps. First, the amine reacts with the carbonyl compound to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is typically catalyzed by a small amount of acid. youtube.com

In the second step, the imine or iminium ion is reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. A common choice is sodium cyanoborohydride (NaBH₃CN) because it is mild enough not to reduce the starting aldehyde or ketone but is effective at reducing the intermediate imine/iminium ion. libretexts.orgwikipedia.org Other reducing agents include sodium triacetoxyborohydride (B8407120), catalytic hydrogenation (e.g., H₂/Pd-C), and silanes in the presence of a catalyst. youtube.comorganic-chemistry.org

Application in Pyrrolidine (B122466) Amine Synthesis

Reductive amination is a key strategy for synthesizing substituted pyrrolidines. For instance, N-substituted-5-methyl-2-pyrrolidones can be prepared from ethyl levulinate and primary amines through a cascade process involving reduction, imine formation, hydrogenation, and cyclization, often catalyzed by platinum supported on titanium dioxide nanotubes (Pt/TiO₂-NT). core.ac.uk This methodology highlights the potential for combining reductive amination with cyclization to build the pyrrolidine ring and introduce the desired N-substituents simultaneously.

Iron complexes have also been shown to catalyze the reductive amination of levulinic acid and its esters to produce either N-substituted pyrrolidines or pyrrolidinones, with the outcome being switchable based on the specific iron catalyst used. scispace.com This provides a sustainable approach to these important heterocyclic structures.

Pyrrolidine Ring Construction Methodologies

In addition to modifying a pre-existing pyrrolidine ring, this compound and its derivatives can be synthesized by constructing the pyrrolidine ring itself. This approach offers a high degree of flexibility in introducing various substituents.

Several methods are available for the construction of the pyrrolidine ring: researchgate.net

1,3-Dipolar Cycloadditions: This is a powerful method for constructing five-membered rings. The reaction between an azomethine ylide and a suitable dipolarophile, such as an alkene, can lead to the formation of a pyrrolidine ring. nih.govbeilstein-journals.org

Intramolecular Cyclization Reactions:

Intramolecular Hydroamination: The addition of an N-H bond across a C=C double bond within the same molecule can form a pyrrolidine ring. Iron(III) salts have been used as sustainable catalysts for this transformation. scispace.com

Radical Cyclizations: The generation of a radical on a side chain attached to a nitrogen atom can lead to cyclization and the formation of the pyrrolidine ring. nih.gov

Ring Contraction: Photo-promoted ring contraction of pyridines using silylborane has been reported as a method to afford pyrrolidine derivatives. bohrium.com

From Amino Acids: Commercially available amino acids serve as versatile starting materials for the synthesis of substituted pyrrolidines. acs.org For example, oxidative decarboxylation of amino acids can lead to intermediates that cyclize to form pyrrolidine structures. nih.gov

A notable example involves the synthesis of trans-2,5-disubstituted pyrrolidines from L-α-amino acids. The process begins with the reduction of the amino acid, followed by the formation of an N-tosyl aziridine, which is then opened by a nucleophile to generate a precursor for iron-catalyzed intramolecular hydroamination/cyclization. scispace.com

N-Heterocyclization via Amine-Diol Condensation

A highly efficient method for the synthesis of cyclic amines involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. organic-chemistry.orgacs.org This environmentally benign approach produces five-, six-, and seven-membered cyclic amines in good to excellent yields, with water as the only byproduct. organic-chemistry.orgacs.orgresearchgate.net The reaction showcases the utility of iridium catalysts in forming C-N bonds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In this process, the iridium catalyst temporarily "borrows" hydrogen from the diol to form a dialdehyde, which then reacts with the amine to form a di-imine intermediate. Subsequent intramolecular cyclization and return of the hydrogen by the catalyst yields the saturated N-heterocycle.

This strategy has been successfully applied to the synthesis of a variety of N-substituted pyrrolidines. mdpi.com For instance, the reaction of anilines with 1,4-diols in the presence of an iridium catalyst provides a direct route to N-aryl-substituted pyrrolidines. mdpi.com The versatility of this method suggests its potential for the synthesis of N-benzylpyrrolidine precursors, which could then be further elaborated to this compound.

Copper-Catalyzed Intramolecular C(sp3)-H Amination

Copper-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for the synthesis of pyrrolidines. nih.govorganic-chemistry.org This method allows for the direct formation of a C-N bond by activating a C-H bond within the same molecule, offering high levels of regio- and chemoselectivity. nih.govorganic-chemistry.org The reactions often proceed under mild conditions and exhibit a broad tolerance for various functional groups. organic-chemistry.org

Mechanistic studies suggest that these transformations can proceed through different pathways, often involving copper(I), copper(II), and copper(III) intermediates. nih.gov One common pathway involves the generation of a nitrogen-centered radical from an N-halo or N-fluoro amide precursor through interaction with a copper catalyst. nih.govorganic-chemistry.org This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical, which is subsequently oxidized and cyclized to form the pyrrolidine ring. sustech.edu.cnresearchgate.net This approach has been successfully used to synthesize α-quaternary pyrrolidines, which are valuable structural motifs in medicinal chemistry. sustech.edu.cnresearchgate.net

The scope of this methodology is extensive, enabling the amination of unactivated primary, secondary, and even tertiary C(sp³)–H bonds. organic-chemistry.orgsustech.edu.cnresearchgate.net This versatility makes it a highly attractive strategy for constructing complex pyrrolidine derivatives that might be difficult to access through other means.

Multi-Component Reactions for Pyrrolidine Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecular scaffolds like pyrrolidines from simple starting materials in a single step. rasayanjournal.co.intandfonline.com These reactions are particularly valuable in medicinal chemistry for generating libraries of structurally diverse compounds for biological screening. tandfonline.com

One notable example is the three-component reaction involving an amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) to produce highly functionalized pyrrolidines. rasayanjournal.co.in By adjusting the stoichiometry of the reactants, it is possible to selectively form either pyrrolidine or tetrahydropyrimidine (B8763341) derivatives. rasayanjournal.co.in Another powerful MCR for pyrrolidine synthesis is the [3+2] cycloaddition reaction, often utilizing azomethine ylides as 1,3-dipoles. tandfonline.commdpi.com These ylides, which can be generated in situ from the reaction of an α-amino acid with an aldehyde, react with a variety of dipolarophiles to afford polysubstituted pyrrolidines. tandfonline.commdpi.com

The development of MCRs for pyrrolidine synthesis is an active area of research, with new methods continually being reported that utilize different catalysts, reaction conditions, and starting materials to expand the accessible chemical space. tandfonline.comacs.orgrsc.orgresearchgate.netacs.org

Stannyl Amine Protocol (SnAP) for Saturated N-Heterocycle Formation

The Stannyl Amine Protocol (SnAP) provides a versatile and predictable method for the one-step synthesis of saturated N-heterocycles, including pyrrolidines, from aldehydes or ketones. researchgate.netnih.govethz.ch This approach utilizes stable, easily handled SnAP reagents, which are amino tributylstannanes. ethz.chethz.ch The general procedure involves the condensation of a SnAP reagent with an aldehyde or ketone to form an imine intermediate. ethz.ch This intermediate then undergoes an intramolecular radical cyclization to form the desired N-heterocycle. researchgate.netethz.ch

A key advantage of the SnAP methodology is its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide range of substituted N-heterocycles. researchgate.netethz.ch The development of SnAP-eX reagents has further expanded the utility of this protocol to include the synthesis of pyrrolidines and piperidines with exocyclic amine or alkoxy groups. acs.org This method is particularly useful for creating scaffolds that are in high demand for drug discovery. nih.govacs.org

Synthesis of this compound Precursors and Derivatization

The synthesis of this compound relies on the availability of suitable pyrrolidine starting materials and efficient methods for their derivatization.

Preparation of Pyrrolidine Starting Materials

A variety of synthetic routes are available for the preparation of the core pyrrolidine structure. A classical approach involves the cyclization of putrescine (tetramethylenediamine) in the presence of a supported nickel catalyst at elevated temperatures, which liberates ammonia (B1221849) to form pyrrolidine. google.com Other methods include the reductive amination of 1,4-dicarbonyl compounds. mdpi.com

For the synthesis of substituted pyrrolidines, more elaborate strategies are often required. For example, 3,4-disubstituted pyrrolidines can be prepared from readily available starting materials like N-benzylmaleimide through a multi-step sequence. researchgate.netdiva-portal.org The synthesis of pyrrolidine-2,3-diones can be achieved through a multicomponent reaction of a phenyl pyruvic ester derivative, an aldehyde, and an amine. rsc.org The choice of starting material and synthetic route is often dictated by the desired substitution pattern on the pyrrolidine ring. diva-portal.org

Derivatization from Related Amines

The introduction of the dibenzylamino group at the 3-position of the pyrrolidine ring is a key step in the synthesis of the target compound. This is typically achieved through the derivatization of a precursor amine, such as pyrrolidin-3-amine. The primary amine group of pyrrolidin-3-amine can undergo a variety of standard amine reactions, including acylation, urea (B33335) formation, and, most importantly for this synthesis, reductive amination to form secondary or tertiary amines. vulcanchem.com

The synthesis of this compound can be accomplished via a two-step alkylation of pyrrolidin-3-amine. The first step involves a mono-benzylation, followed by a second benzylation to yield the desired tertiary amine. vulcanchem.com Alternatively, direct derivatization using benzyl halides can be employed. evitachem.com The specific reaction conditions, such as the choice of base and solvent, are crucial for achieving high yields and minimizing side reactions. The reactivity of the pyrrolidine nitrogen can also be modulated through the use of protecting groups, which can be removed at a later stage of the synthesis. uno.edu The derivatization of the primary amine can also be achieved using chiral derivatizing agents to produce enantiomerically pure products. chemrxiv.orgresearchgate.net

Stereochemical Aspects and Enantioselective Synthesis

Significance of Chirality in N,N-Dibenzylpyrrolidin-3-amine and Analogues

The pyrrolidine (B122466) ring, the core structure of this compound, is a prevalent scaffold in a vast array of biologically active molecules. whiterose.ac.uk Pyrrolidine-containing compounds are key structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. nih.govacs.org Approximately 20% of FDA-approved drugs that feature a saturated cyclic amine unit contain the pyrrolidine ring, highlighting its pharmaceutical importance. whiterose.ac.uk The chirality of substituted pyrrolidines is of paramount significance, as the specific three-dimensional arrangement of atoms (stereochemistry) often dictates the biological activity. Different enantiomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and metabolic profiles. Therefore, controlling the stereochemistry during synthesis is crucial for producing safe and effective therapeutic agents. researchgate.net The conformational rigidity of the pyrrolidine ring allows substituents to be oriented along specific vectors, which is a desirable trait in drug design. whiterose.ac.uk

Importance of Enantiomerically Enriched Amines in Asymmetric Synthesis

Enantiomerically enriched amines are fundamental building blocks in modern organic chemistry, particularly in the life sciences. nih.gov An estimated 40-45% of small-molecule pharmaceuticals incorporate a chiral amine fragment, underscoring their importance. nih.govacs.org The demand for optically pure amines has spurred the development of innovative and sustainable synthetic methods. nih.govacs.org Beyond their direct inclusion in final products, these amines are invaluable as chiral auxiliaries, resolving agents for racemic mixtures, and as foundational components for the asymmetric synthesis of more complex molecules. nih.govmerckmillipore.com Their use as catalysts, either as chiral bases or as part of organocatalytic systems, is also a central theme in asymmetric synthesis, enabling the creation of other chiral molecules with high selectivity. acs.org

Catalytic Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure amines like this compound relies heavily on catalytic asymmetric methods. These strategies employ a small amount of a chiral catalyst to generate large quantities of a single enantiomer of the product, which is highly efficient and atom-economical. nih.gov Among the various techniques, transition-metal-catalyzed reactions are the most widely utilized, offering high levels of selectivity and activity. nih.gov

Asymmetric hydrogenation (AH) of unsaturated nitrogen-containing compounds, such as imines and enamines, is one of the most powerful and direct strategies for preparing chiral amines. nih.govacs.org This method is considered a "green" and sustainable process due to its excellent atom economy, producing hydrogen as the only byproduct. nih.govacs.org The development of AH has become a major discipline within homogeneous catalysis, providing a reliable tool for synthesizing chiral drugs and intermediates. acs.org

The asymmetric hydrogenation of prochiral imines and enamines provides a direct route to valuable α-chiral amines and has been implemented on an industrial scale. nih.gov However, imines present greater challenges as substrates compared to ketones due to potential issues like E/Z isomerization and the product amine acting as a catalyst poison. dicp.ac.cn Despite these hurdles, significant progress has been made through the development of highly efficient chiral catalysts. dicp.ac.cn Transition metals such as rhodium (Rh), ruthenium (Ru), iridium (Ir), and palladium (Pd) are commonly used. acs.orgdicp.ac.cn For the hydrogenation of N-alkyl and N-aryl imines, chiral iridium catalysts have demonstrated particularly outstanding performance. acs.org

The success of transition-metal-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand coordinated to the metal center. nih.gov Chiral phosphine (B1218219) ligands play a preeminent role due to their strong coordination to transition metals and their ability to create a precisely defined chiral environment around the catalytic site. nih.gov

P-stereogenic phosphines, which have their stereogenic center directly on the phosphorus atom, have emerged as state-of-the-art ligands, providing unparalleled activity and selectivity in many processes. acs.org The development of various classes of phosphorus ligands, from C₂-symmetric diphosphines to more complex hybrid systems, has been instrumental in advancing the field. acs.orgacs.org These ligands are often conformationally rigid and electron-rich, which contributes to high enantioselectivities and catalytic activities. nih.gov

Ligand ClassExample Ligand(s)MetalApplication / SubstrateKey Feature
P-Chiral Bisphosphinest-Bu-BisP*, t-Bu-MiniPHOSIr, RhHydrogenation of imines, hydrosilylation of ketones. nih.govPossess chirality at the phosphorus atom, often leading to very high enantioselectivity (up to 99.9%). nih.gov
Binaphthyl-based Diphosphinesf-BinaphaneIr, RhHydrogenation of N-aryl imines and enamides. dicp.ac.cnorganic-chemistry.orgAxial chirality of the binaphthyl backbone creates an effective chiral pocket. dicp.ac.cn
Phosphine-OxazolinesPHOX, SIPHOXIrAsymmetric hydrogenation of various imines. dicp.ac.cnHybrid ligand combining two different coordinating groups. dicp.ac.cn
Phosphine-PhosphoramiditesPEAPhos, THNAPhosIrHighly enantioselective hydrogenation of sterically hindered N-arylimines. acs.orgUnsymmetrical hybrid ligands that can be highly modular and efficient. acs.org

Asymmetric reductive amination is another key strategy for the synthesis of chiral amines. This process involves the reaction of a ketone or aldehyde with an amine to form an imine in situ, which is then asymmetrically reduced without being isolated. This one-pot procedure is highly efficient for producing a wide range of chiral amines. merckmillipore.com

In recent years, biocatalytic approaches have also gained prominence. Multi-enzyme cascade processes involving a transaminase and a reductive aminase can convert diketones into enantiomerically pure pyrrolidines. nih.govacs.org In these cascades, a transaminase first converts the substrate into a chiral intermediate (e.g., a dihydropyrrole), which is then stereoselectively reduced by a reductive aminase in the same reaction vessel. nih.govacs.org These biocatalytic methods offer high selectivity under mild reaction conditions.

Asymmetric A3-Coupling Reactions for Propargylic Amine Scaffolds

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for synthesizing propargylamines. The enantioselectivity of this reaction is highly dependent on the structure of the amine component. While specific studies focusing exclusively on this compound in A3 couplings are not extensively documented, research on analogous secondary amines, such as dibenzylamine (B1670424), provides significant insights. The use of dibenzylamine has been shown to be crucial for achieving high enantioselectivities in many cases. mdpi.com

The mechanism of the A3 coupling involves the in situ formation of an iminium ion from the aldehyde and the secondary amine, which is then attacked by a metal acetylide. researchgate.net The steric bulk of the N-substituents on the amine plays a critical role in the facial selectivity of the nucleophilic attack. For secondary amines, the formation of a highly electrophilic iminium ion intermediate is generally more reactive compared to the neutral imine counterparts derived from primary amines. mdpi.com

Copper(I) complexes are the most utilized catalysts for these transformations, often in conjunction with chiral P,N-ligands. For instance, the use of a CuBr catalyst with a chiral (2-phosphino-1-naphthyl)isoquinoline (Quinap) ligand has been successful for the asymmetric three-component coupling of secondary amines, aldehydes, and alkynes, affording optically active propargylamines in high yields and enantioselectivities. mdpi.com The bulky dibenzyl groups are thought to effectively shield one face of the iminium intermediate, directing the incoming alkyne nucleophile to the opposite face, thus controlling the stereochemical outcome.

Representative Asymmetric A3-Coupling Reactions with Secondary Amines
AmineAldehydeAlkyneCatalyst/LigandYield (%)ee (%)Reference
DibenzylamineBenzaldehydePhenylacetyleneCuBr / (R)-Quinap9596 mdpi.com
Diallylamine4-ChlorobenzaldehydePhenylacetyleneCuBr / (R)-Quinap9394 mdpi.com
PyrrolidineBenzaldehydePhenylacetyleneFe3O4/PANI/CuIGoodN/A (achiral) researchgate.net

Palladium-Catalyzed Asymmetric Construction of Nitrogen Stereocenters

Palladium-catalyzed asymmetric allylic amination (AAA) is a cornerstone for the construction of C-N bonds and the creation of nitrogen-containing stereocenters. While the direct use of this compound as a nucleophile in Pd-catalyzed AAA reactions is not extensively detailed in the literature, studies involving hindered secondary amines provide a strong basis for understanding its potential. The high basicity and low nucleophilicity of sterically hindered amines can pose challenges for traditional palladium catalysts. organic-chemistry.org

To overcome these challenges, heterobimetallic palladium-titanium (Pd-Ti) complexes have been developed. These complexes, formed in situ, enhance the electrophilicity of the palladium center, facilitating the rapid addition of hindered amines at room temperature. This approach has been shown to be effective for the allylation of various sterically bulky secondary amines with low catalyst loadings. organic-chemistry.org This methodology could be applied to the enantioselective synthesis of derivatives of this compound, where the nitrogen atom acts as the nucleophile.

Furthermore, palladium catalysis is instrumental in the synthesis of chiral pyrrolidines through carboamination reactions. For instance, the palladium-catalyzed reaction of γ-(N-arylamino)alkenes with vinyl bromides can produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity. Although this example focuses on N-aryl substituents, it highlights the capability of palladium catalysis in constructing the pyrrolidine ring with stereocontrol.

Palladium-Catalyzed Allylic Amination with Hindered Secondary Amines
AmineAllylic SubstrateCatalyst SystemYield (%)Reference
Di-tert-butylamineAllyl chloridePd-Ti heterobimetallic complex98 organic-chemistry.org
2,2,6,6-TetramethylpiperidineAllyl chloridePd-Ti heterobimetallic complex95 organic-chemistry.org

Nickel-Catalyzed Enantioconvergent Substitution Reactions

Nickel-catalyzed enantioconvergent cross-coupling reactions have emerged as a powerful tool for the asymmetric synthesis of chiral amines. These methods utilize a chiral nickel catalyst to couple alkylzinc reagents with a racemic partner, such as an α-phthalimido alkyl chloride or an N-hydroxyphthalimide (NHP) ester of a protected α-amino acid, to produce chiral dialkyl carbinamine derivatives. organic-chemistry.org This approach is significant for producing chiral amines that are crucial in various fields of chemistry. organic-chemistry.org

Another relevant nickel-catalyzed reaction is the reductive cross-coupling of styrenyl aziridines with aryl iodides, which proceeds via a stereoconvergent mechanism. This method, employing a chiral bioxazoline ligand for nickel, provides enantioenriched 2-arylphenethylamines from racemic aziridines. nih.gov This demonstrates the potential of nickel catalysis in transforming racemic nitrogen-containing heterocycles into enantioenriched products.

Nickel-Catalyzed Enantioconvergent Synthesis of Protected Amines
Racemic ElectrophileNucleophileChiral LigandYield (%)ee (%)Reference
rac-α-Phthalimido alkyl chlorideAlkylzinc reagent(S)-Pybox8592 organic-chemistry.org
rac-NHP ester of amino acidAlkylzinc reagent(S)-Pybox8895 organic-chemistry.org

Organocatalytic Approaches for Enantioselective Transformations

The pyrrolidine scaffold is a privileged motif in organocatalysis. Chiral pyrrolidine derivatives are widely used as catalysts for a variety of asymmetric transformations. While this compound itself is not a catalyst in the examples found, its core structure is central to the design of many effective organocatalysts.

Chiral Amidine-Based Catalysis

While specific examples of chiral amidine-based catalysts derived directly from this compound are scarce in the literature, the broader class of chiral amidines has been explored in asymmetric synthesis. The development of bifunctional catalysts that combine a chiral scaffold with an amidine moiety is an active area of research. These catalysts can activate substrates through hydrogen bonding and Brønsted base catalysis, enabling enantioselective transformations.

Bifunctional Organocatalyst Design and Application

The design of bifunctional organocatalysts often incorporates a chiral pyrrolidine backbone. nih.govmdpi.com These catalysts are designed to synergistically activate both the nucleophile and the electrophile. For instance, a chiral pyrrolidine can be functionalized with a hydrogen-bond donor group (like a urea (B33335), thiourea, or sulfonamide) and the pyrrolidine nitrogen can act as a Lewis base to form an enamine intermediate with a carbonyl compound. mdpi.comunibo.it

A spirocyclic pyrrolidine backbone has been used to create a bifunctional organocatalyst containing a sulfonamide functionality. This catalyst demonstrated excellent enantioselectivity in a Mannich/acylation/Wittig reaction sequence. nih.gov The design principles of these catalysts, which rely on a rigid chiral scaffold to create a well-defined stereochemical environment, could be applied to catalysts derived from 3-aminopyrrolidine (B1265635), which is the core of the subject compound.

Application of Bifunctional Pyrrolidine-Based Organocatalysts
ReactionCatalyst TypeYield (%)ee (%)Reference
Mannich/acylation/Wittig sequenceSpirocyclic pyrrolidine sulfonamideup to 54 (3 steps)up to 94 nih.gov
Michael additionThiourea-amine bifunctional catalystHighup to 96 unibo.it
Asymmetric brominationQuinidine-derived bifunctional catalystGoodModerate to good beilstein-journals.org
Amine Catalysis with N-Heterocyclic Substrates and Pyramidalization Control

In amine catalysis that proceeds through an enamine intermediate, the geometry of the enamine is crucial for stereoselectivity. The pyramidalization of the enamine nitrogen can significantly influence the facial selectivity of the reaction. nih.govethz.ch The direction of pyramidalization (endo vs. exo) can affect the steric hindrance encountered by the incoming electrophile. nih.gov

Studies have shown that for enamines derived from α-substituted cyclic amines, endo-pyramidalized enamines are significantly more reactive than their exo-pyramidalized counterparts. This is because in the endo conformation, the nitrogen lone pair is on the same side as the Cα-substituent, leading to less steric hindrance for the approaching electrophile. nih.gov The steric bulk of the N-substituents, such as the benzyl (B1604629) groups in this compound, would be expected to have a profound effect on the pyramidalization of any enamine or related intermediate, thereby influencing the stereochemical outcome of the reaction. rsc.org This control over the enamine geometry is a key design element in developing highly stereoselective organocatalytic reactions. nih.govethz.ch

Kinetic Resolution of Racemic Cyclic Amines

No studies detailing the application of this compound as a catalyst or reagent for the kinetic resolution of racemic cyclic amines were identified. Research in the kinetic resolution of amines typically involves chiral catalysts or reagents that selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer enriched. Common methods include enzymatic resolutions or the use of chiral acylating agents, but no literature points to the use of this compound in this capacity.

Diastereoselective and Enantioselective Derivatization of Pyrrolidine Amines

Similarly, a thorough search did not uncover any research on the use of this compound for the diastereoselective or enantioselective derivatization of other pyrrolidine amines. Such derivatizations are crucial in asymmetric synthesis for the creation of specific stereoisomers. This often involves the reaction of a chiral amine with a prochiral substrate to yield diastereomeric products, or the use of a chiral reagent to selectively derivatize one enantiomer of a racemic pyrrolidine amine. However, no published work appears to utilize this compound for these purposes.

Due to the lack of specific research on this compound within the precise scope of the requested article outline, no data tables or detailed research findings can be provided.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Behavior of N,N-Dibenzylpyrrolidin-3-amine Nitrogen

The reactivity of this compound is primarily governed by the availability of the lone pair of electrons on its two tertiary nitrogen atoms. Nucleophilicity, the ability to donate this electron pair to an electrophile, is a key characteristic. Generally, the nucleophilicity of amines is influenced by both electronic and steric factors. fiveable.me While tertiary amines are often more basic than secondary amines due to the electron-donating effect of alkyl groups, their nucleophilicity can be diminished by steric hindrance. masterorganicchemistry.comquora.com

In the case of this compound, the exocyclic nitrogen is attached to two bulky benzyl (B1604629) groups. These groups create significant steric congestion around the nitrogen, which can impede its approach to an electrophilic center. fiveable.memasterorganicchemistry.com This steric hindrance is a critical factor in its reactivity. osti.gov The endocyclic (pyrrolidine) nitrogen is also tertiary, with its alkyl groups "tied back" into the ring structure. This configuration can sometimes enhance nucleophilicity compared to acyclic tertiary amines with similar substitution patterns, but it is generally less accessible than the exocyclic amine for reactions. masterorganicchemistry.com Therefore, the nucleophilic behavior of this compound represents a balance between the inherent electron-donating properties of the alkyl and benzyl groups and the significant steric shielding, particularly at the exocyclic nitrogen. tutorchase.com

Alkylation Reactions: Product Distribution and Selectivity Control

Alkylation of amines involves the formation of a new carbon-nitrogen bond. With tertiary amines like this compound, alkylation with an alkyl halide (R-X) leads to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org This reaction, known as the Menshutkin reaction, is a type of nucleophilic aliphatic substitution (typically SN2). nih.gov Since overalkylation is not possible, this transformation is generally straightforward for tertiary amines. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds by the nucleophilic attack of one of the tertiary nitrogen atoms on the alkylating agent. Given the two tertiary nitrogens in the molecule, a mixture of products is possible. However, the exocyclic nitrogen, despite being sterically hindered by the benzyl groups, is generally more accessible than the endocyclic nitrogen, which is part of the ring structure. The selectivity of alkylation would depend on the nature of the alkylating agent and the reaction conditions. Small and highly reactive alkylating agents, such as methyl iodide, are most effective for quaternization. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Product Distribution in Alkylation Reactions

Alkylating AgentExpected Major ProductReaction MechanismControlling Factors
Methyl Iodide (CH₃I)Quaternary ammonium salt at the exocyclic nitrogenSN2Low steric hindrance of electrophile
Ethyl Bromide (CH₃CH₂Br)Quaternary ammonium salt at the exocyclic nitrogen (slower rate)SN2Moderate steric hindrance
tert-Butyl Chloride ((CH₃)₃CCl)No reaction or elimination of the alkyl halideSN1/E2 favored for halideHigh steric hindrance of electrophile prevents SN2
Benzyl Bromide (C₆H₅CH₂Br)Quaternary ammonium salt at the exocyclic nitrogenSN2Reactive benzylic halide

This table is based on general principles of amine alkylation and steric effects. masterorganicchemistry.comlibretexts.orgdtic.mil

Acylation Reactions and Amide Formation Mechanisms

Acylation of amines is a fundamental process for forming amides. However, tertiary amines lack the necessary N-H proton to form a stable, neutral amide product upon acylation. Instead, the reaction of a tertiary amine with an acylating agent, such as an acyl chloride or anhydride, results in the formation of a highly reactive acylammonium salt. rsc.orgresearchgate.net

These acylammonium species are potent electrophiles because the positive charge on the nitrogen atom makes the acyl group highly susceptible to nucleophilic attack. nih.gov In the case of this compound, reaction with an acyl chloride (RCOCl) would generate an N,N-dibenzyl-N-acylpyrrolidin-3-aminium chloride intermediate. This intermediate can then react with other nucleophiles present in the reaction mixture. If no other nucleophile is available, the intermediate may be unstable. This reactivity makes tertiary amines useful as catalysts in certain acylation reactions, where they act as acyl transfer agents.

Table 2: Reactivity of this compound with Acylating Agents

Acylating AgentIntermediate FormedPotential Subsequent Reaction
Acetyl Chloride (CH₃COCl)Acylammonium chlorideAcyl transfer to a nucleophile
Benzoyl Chloride (C₆H₅COCl)Acylammonium chlorideAcyl transfer to a nucleophile
Acetic Anhydride ((CH₃CO)₂O)Acylammonium acetateAcyl transfer to a nucleophile

This table illustrates the formation of reactive acylammonium intermediates from tertiary amines. rsc.org

Reaction Mechanisms in Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The mechanism involves two key steps:

Nucleophilic attack of a primary or secondary amine on the carbonyl group to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). scienceinfo.com

Reduction of the C=N double bond of the imine or iminium ion by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final amine. organicchemistrytutor.commasterorganicchemistry.com

A critical requirement for this reaction is the presence of at least one N-H bond on the starting amine to allow for the elimination of water to form the imine or enamine intermediate. scienceinfo.comyoutube.com Tertiary amines, such as this compound, lack an N-H bond. Consequently, they cannot undergo the initial condensation step with an aldehyde or ketone to form an imine or iminium ion. Therefore, This compound cannot function as the amine substrate in a standard reductive amination reaction. scienceinfo.comorganicchemistrytutor.com

Mechanistic Elucidation of Asymmetric Catalytic Processes

The pyrrolidine (B122466) scaffold is a privileged structure in asymmetric organocatalysis, famously exemplified by proline and its derivatives. nih.govnih.govunibo.it These catalysts typically operate through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. This requires the catalyst to be a secondary amine. While this compound itself is a tertiary amine and thus inactive in these specific catalytic cycles, its secondary amine analogue (N-benzylpyrrolidin-3-amine or pyrrolidin-3-amine) would be a potential organocatalyst. The following sections discuss the mechanistic principles that would apply to such a derivative.

Pyrrolidine-based secondary amine catalysts can activate carbonyl compounds in two primary ways:

Enamine Catalysis: The catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine can then attack an electrophile (e.g., a nitroolefin in a Michael addition). Subsequent hydrolysis regenerates the catalyst and yields the functionalized product. nih.govmsu.edu The bulky substituents on the pyrrolidine ring would play a crucial role in directing the stereochemical outcome of the attack on the electrophile. uva.es

Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. nih.govacs.org This activation lowers the LUMO of the carbonyl compound, facilitating attack by a nucleophile. Hydrolysis of the resulting adduct releases the product and regenerates the catalyst. acs.orgacs.org

A hypothetical catalytic cycle for a Michael addition using a secondary amine derivative of this compound would involve the formation of an enamine, its stereoselective addition to the electrophile, and subsequent hydrolysis.

In asymmetric catalysis, the enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the different enantiomers. acs.orgiitb.ac.in For pyrrolidine-based organocatalysts, the substituents on the pyrrolidine ring play a critical role in controlling the facial selectivity of the reaction. nih.gov

In a hypothetical catalyst derived from this compound (e.g., by removing one benzyl group to create a secondary amine), the remaining bulky benzyl group and the pyrrolidine ring would create a defined chiral environment. This steric hindrance would force the substrate and reagent to approach the reactive center (the enamine or iminium ion) from a specific trajectory, favoring the formation of one enantiomer over the other. rsc.orgnih.gov The rigidity of the pyrrolidine ring helps to create a well-defined transition state, where non-covalent interactions, such as hydrogen bonding or π-π stacking, can further stabilize the favored transition state geometry. nih.govacs.org The specific conformation of the enamine (E vs. Z) can also be a key determinant of the final product's stereochemistry. researchgate.net

Influence of Hydrogen Bonding and Non-Covalent Interactions

The reactivity and mechanistic pathways of this compound are significantly influenced by its capacity to engage in various non-covalent interactions. As a tertiary amine, it cannot act as a hydrogen bond donor; however, the lone pair of electrons on the nitrogen atom allows it to function as a hydrogen bond acceptor. libretexts.orglumenlearning.comyoutube.com This capability, along with other non-covalent forces such as van der Waals interactions and potential π-stacking, plays a crucial role in its chemical behavior, particularly in solution and in the presence of other interacting species.

The ability of amines to form hydrogen bonds with water and other protic solvents is a key determinant of their solubility. libretexts.orglumenlearning.com For this compound, the nitrogen's lone pair can form a hydrogen bond with a hydrogen atom from a water molecule. lumenlearning.com However, the presence of the two bulky benzyl groups and the pyrrolidine ring introduces significant steric hindrance and hydrophobic character, which is expected to reduce its solubility in water compared to smaller tertiary amines.

In the context of chemical reactivity, hydrogen bonding to the nitrogen atom can modulate its nucleophilicity. In protic solvents, the lone pair may be solvated, which can hinder its availability for nucleophilic attack. Conversely, in certain reactions, a hydrogen bond from a reactant could polarize the this compound, potentially enhancing its reactivity in a specific mechanistic step. Theoretical calculations have shown that hydrogen-bonded amines can exhibit higher nucleophilicity than their non-hydrogen-bonded counterparts. conicet.gov.ar

Beyond classical hydrogen bonding, other non-covalent interactions are critical to understanding the behavior of this compound. The extensive surface area of the benzyl and pyrrolidine moieties gives rise to significant van der Waals forces, particularly London dispersion forces. These interactions are fundamental to the molecule's physical properties and its interactions with other nonpolar molecules.

Furthermore, the presence of two phenyl rings introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, can influence the conformation of the molecule and its aggregation state in solution. Such stacking can also be a directing factor in reactions where the molecule interacts with other aromatic systems.

The following table summarizes the key non-covalent interactions involving this compound and their potential impact on its chemical reactivity.

Interaction TypeInteracting PartnerStructural Feature InvolvedPotential Effect on Reactivity
Hydrogen Bonding (Acceptor)Protic Solvents (e.g., H₂O, alcohols)Nitrogen lone pairDecreased nucleophilicity due to solvation
Hydrogen Bonding (Acceptor)Acidic protons on reactantsNitrogen lone pairPolarization of the amine, potential rate enhancement
Van der Waals (London Dispersion)All moleculesBenzyl and pyrrolidine ringsGoverns physical properties and non-specific binding
π-π StackingAromatic moleculesBenzyl groupsCan influence molecular conformation and direct interactions

Detailed mechanistic studies often employ computational methods to quantify the energies of these non-covalent interactions in transition states. For example, Density Functional Theory (DFT) calculations can be used to model the hydrogen-bonded complexes and π-stacked adducts of this compound to elucidate their relative stabilities and the consequent effects on reaction barriers.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For N,N-dibenzylpyrrolidin-3-amine, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for assigning the chemical structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the two benzyl (B1604629) groups. The aromatic protons of the benzyl groups are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, as complex multiplets due to spin-spin coupling. The benzylic protons (CH₂ adjacent to the nitrogen and the phenyl group) would likely resonate as a singlet or a pair of doublets around 3.6 ppm. The protons on the pyrrolidine ring will show more complex splitting patterns and chemical shifts depending on their position and stereochemical environment. The methine proton at the C3 position, being adjacent to the amine group, is anticipated to appear in the range of 2.8-3.2 ppm. The methylene (B1212753) protons of the pyrrolidine ring are expected to resonate at various shifts in the upfield region, typically between 1.5 and 2.8 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40m
Benzylic (N-CH₂-Ph)~3.60s
Pyrrolidine H32.80 - 3.20m
Pyrrolidine H2, H4, H51.50 - 2.80m

This table contains predicted data based on the chemical structure and typical values for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the benzylic carbons, and the carbons of the pyrrolidine ring. The aromatic carbons of the benzyl groups are predicted to appear in the range of 127-140 ppm. The benzylic carbons (N-CH₂-Ph) are expected around 55-60 ppm. The carbons of the pyrrolidine ring will have chemical shifts in the upfield region, with the C3 carbon (bearing the amino group) expected around 50-60 ppm, and the other pyrrolidine carbons (C2, C4, and C5) resonating between 20 and 50 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (ppm)
Aromatic (C₆H₅)127.0 - 140.0
Benzylic (N-CH₂-Ph)55.0 - 60.0
Pyrrolidine C350.0 - 60.0
Pyrrolidine C2, C4, C520.0 - 50.0

This table contains predicted data based on the chemical structure and typical values for similar functional groups.

To unambiguously assign all proton and carbon signals and to investigate the stereochemistry and conformational preferences of this compound, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule, helping to trace the connectivity of protons, particularly within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are powerful tools for studying the spatial proximity of protons. They can be used to determine the relative stereochemistry of the substituents on the pyrrolidine ring and to study the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental composition, confirming the molecular formula of C₁₈H₂₂N₂. The high accuracy of HRMS helps to distinguish the compound from other molecules with the same nominal mass.

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter obtained from IM-MS, representing the effective area of the ion as it travels through a buffer gas. The CCS value is a characteristic feature of a molecule and can be used to increase confidence in compound identification, especially when distinguishing between isomers.

For this compound, a predicted CCS value can be calculated using various computational methods, including machine learning models trained on large datasets of known CCS values. acs.orgnih.govacs.orgmdpi.comnih.gov This predicted value can then be compared with experimental data if available, providing an additional dimension of characterization. The ability to predict CCS values is particularly useful for identifying and characterizing novel or rare compounds for which authentic standards are not available. mdpi.com

Infrared (IR) Spectroscopy and Other Vibrational Techniques

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the pyrrolidine ring, the benzyl groups, and the tertiary amine functionality.

As a tertiary amine, this compound is distinguished by the absence of N-H bonds. Consequently, its IR spectrum is expected to lack the characteristic N-H stretching vibrations typically observed for primary and secondary amines in the 3300-3500 cm⁻¹ region. researchgate.net Similarly, the N-H bending vibrations, which appear around 1580-1650 cm⁻¹ for primary amines, would also be absent. researchgate.net

The presence of the dibenzyl groups will give rise to several distinct peaks. Aromatic C-H stretching vibrations are anticipated to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically in the 3000-3100 cm⁻¹ range). The stretching vibrations of the carbon-carbon bonds within the aromatic rings are expected to produce characteristic sharp absorptions in the 1450-1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings will result in strong bands in the fingerprint region (690-900 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings.

The aliphatic pyrrolidine ring and the methylene bridges of the benzyl groups will contribute to the C-H stretching absorptions in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine are expected to appear as weak to medium intensity bands in the 1000-1250 cm⁻¹ region for the aliphatic part (pyrrolidine ring) and potentially at slightly higher wavenumbers for the C-N bond associated with the benzylic carbons. frontiersin.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group Responsible
Aromatic C-H Stretch3000 - 3100Benzyl groups
Aliphatic C-H Stretch2850 - 3000Pyrrolidine ring and CH₂ bridges
Aromatic C=C Stretch1450 - 1600Benzene rings of benzyl groups
Aliphatic C-N Stretch1000 - 1250Tertiary amine (pyrrolidine)
Aromatic C-H Out-of-Plane Bend690 - 900Substituted benzene rings

While less common for routine characterization, other vibrational techniques such as Raman spectroscopy could provide complementary information. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which could aid in the detailed analysis of the carbon skeleton of the benzyl and pyrrolidine moieties.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. wikipedia.org This diffraction data is then used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov

A crystallographic study of this compound would reveal several key structural features. The conformation of the five-membered pyrrolidine ring, which is typically non-planar and adopts an envelope or twisted conformation, would be precisely determined. The stereochemistry at the C3 position of the pyrrolidine ring would be unambiguously established.

While a specific crystal structure for this compound is not publicly available as of this writing, the table below provides an example of the type of crystallographic data that would be obtained from such an analysis, based on typical values for organic molecules.

Crystallographic ParameterExample Data
Chemical FormulaC₁₈H₂₂N₂
Formula Weight266.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)105.3
Volume (ų)1510
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.17
R-factor< 0.05

This detailed structural information is invaluable for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and potential biological activity. It also serves as a benchmark for computational modeling studies.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential method for investigating the electronic structure and energetics of molecules. unibo.it For pyrrolidine-based organocatalysts, DFT calculations are instrumental in predicting and rationalizing experimental outcomes, especially in complex stereoselective reactions. Functionals like B3LYP and M06-2X are commonly used, with the latter often being chosen for its accuracy in assessing systems with significant dispersion forces and intramolecular interactions. unibo.itmdpi.com

Computational studies have shown that the stereoselectivity of reactions catalyzed by pyrrolidine (B122466) derivatives is primarily governed by a combination of electronic, steric, and dispersion interactions between the catalyst and the reacting species. nih.gov DFT calculations can model the transition states of competing reaction pathways, and the energy differences between these diastereomeric transition states can be used to predict the stereochemical outcome of a reaction. nih.gov

In the context of N,N-dibenzylpyrrolidin-3-amine catalyzed reactions, noncovalent interactions (NCIs) are crucial in determining enantioselectivity. nih.gov For example, T-shape π–π interactions between the aromatic substituents of the pyrrolidine catalyst and the substrate can play a major role in the chiral folding and stabilization of the favored transition state. acs.org The rational design of catalysts by computational means has become a key step in accelerating the discovery of new, highly selective organocatalysts. nih.gov

Table 1: Factors Influencing Stereoselectivity in Pyrrolidine-Catalyzed Reactions

Factor Description Computational Method
Steric Hindrance The bulky dibenzyl groups create a defined chiral pocket, sterically shielding one face of the reactive intermediate (e.g., enamine), directing the electrophile to the opposite face. Transition State Energy Calculations (DFT)
Noncovalent Interactions Hydrogen bonds, π-π stacking, and C-H···π interactions between the catalyst-substrate complex stabilize one transition state over another. NCI Plot Analysis, QTAIM
Electronic Effects The electron-donating or withdrawing nature of substituents on the catalyst and substrate can influence the stability of transition states. Molecular Orbital Analysis, MEP Landscapes

Analysis of Molecular Electrostatic Potential (MEP) Landscapes

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity. nih.govcornell.edu The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP landscape would highlight the nucleophilic character of the nitrogen atoms. The lone pair on the pyrrolidine nitrogen is the primary site for interaction with electrophiles, which is the foundational step in many of its catalytic cycles (e.g., enamine formation). The analysis of MEP maps helps in identifying the molecule's reactive sites for both electrophilic and nucleophilic interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to characterize chemical bonding. nih.govresearchgate.net This method partitions a molecule into atomic basins based on zero-flux surfaces of the gradient vector of the electron density. researchgate.net QTAIM is particularly useful for identifying and characterizing noncovalent interactions. nih.gov

The analysis focuses on bond critical points (BCPs), which are points where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density (ρ) and the Laplacian of the electron density (∇²ρ), provide quantitative information about the nature and strength of an interaction. For instance, low ρ and small positive ∇²ρ values at a BCP between two atoms are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Noncovalent Interaction (NCI) plot analysis is a computational technique used to visualize and identify weak interactions in real space. nih.gov The method is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). NCI analysis can reveal hydrogen bonds, van der Waals interactions, and steric repulsions, which are crucial for understanding supramolecular structures and stereoselectivity. nih.govscielo.org.mx

The visualization consists of isosurfaces colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

Blue surfaces indicate strong, attractive interactions (e.g., hydrogen bonds), where sign(λ₂)ρ is large and negative.

Green surfaces represent weak, delocalized interactions (e.g., van der Waals forces), where sign(λ₂)ρ is close to zero.

Red surfaces signify repulsive interactions (e.g., steric clashes), where sign(λ₂)ρ is large and positive. nih.govscielo.org.mx

In studies of pyrrolidine derivatives, NCI plots have been used to illustrate the size and shape of surfaces generated from interactions, confirming the role of π-π stacking and other weak forces in stabilizing transition states. acs.org

Table 2: Interpretation of NCI Plot Colors

Isosurface Color Sign(λ₂)ρ Value Type of Interaction Example in Catalyst-Substrate Complex
Blue Negative Strong Attractive (e.g., Hydrogen Bond) H-bond between a substrate's carbonyl and a catalyst's acidic proton.
Green Near Zero Weak Attractive (e.g., van der Waals, π-π) π-π stacking between a benzyl (B1604629) group of the catalyst and an aromatic ring of the substrate.
Red Positive Repulsive (e.g., Steric Clash) Steric repulsion between bulky groups preventing a certain reaction trajectory.

Energetic and Orbital Analysis of Intermolecular and Intramolecular Interactions

To quantify the forces visualized by NCI plots, energetic and orbital analyses are performed. Methods like Natural Bond Orbital (NBO) analysis and energy decomposition analysis (EDA) provide deeper insights. NBO analysis examines donor-acceptor interactions by quantifying the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The stabilization energy (E2) associated with this delocalization indicates the strength of the interaction. scielo.org.mx

Frontier Molecular Orbital (HOMO-LUMO) analysis is also critical. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key descriptors of a molecule's reactivity. In the context of this compound, the HOMO is likely localized on the nitrogen atoms, consistent with their nucleophilic character, while the LUMO would be distributed over the benzyl groups. A smaller HOMO-LUMO gap generally implies higher reactivity.

A primary application of DFT in organocatalysis is the elucidation of detailed reaction mechanisms. unibo.it By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface (PES) for the reaction can be constructed. unibo.it This allows researchers to identify the rate-determining step and understand the factors controlling the reaction's efficiency and selectivity.

For reactions catalyzed by this compound, computational studies can map out the entire catalytic cycle, for instance, in a Michael addition reaction. This would involve modeling the initial enamine formation, the subsequent nucleophilic attack on the Michael acceptor, the hydrolysis of the resulting iminium ion, and the regeneration of the catalyst. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the corresponding reactant and product. mdpi.com

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to explore the dynamic nature of this compound and its interactions with biological macromolecules at an atomic level. These simulations can predict the binding mode of the ligand to its target protein, estimate the binding free energy, and analyze the stability of the resulting complex over time.

Molecular docking studies are pivotal in predicting the preferred binding orientation of this compound within the active site of a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous pyrrolidine derivatives provides a framework for understanding its potential interactions. For instance, studies on pyrrolidine derivatives as inhibitors of enzymes like dipeptidyl peptidase IV (DPP4) and myeloid cell leukemia-1 (Mcl-1) have demonstrated that the pyrrolidine scaffold can form crucial interactions with active site residues. nih.govsemanticscholar.org

In a hypothetical docking scenario of this compound into a protein active site, the dibenzyl groups would likely engage in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan. The tertiary amine on the pyrrolidine ring can act as a hydrogen bond acceptor, while the secondary amine within the ring could serve as a hydrogen bond donor. These interactions are critical for the stable binding and inhibitory activity of the molecule.

The binding affinity of this compound can be predicted using scoring functions within docking software and more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations following MD simulations. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Interaction Type Potential Interacting Groups on this compound Potential Interacting Residues on Target Protein
Hydrogen Bonding Pyrrolidine ring nitrogen (acceptor/donor) Serine, Threonine, Aspartate, Glutamate (B1630785), Asparagine, Glutamine
Hydrophobic Interactions Benzyl groups, pyrrolidine ring Alanine, Valine, Leucine, Isoleucine, Proline, Phenylalanine
π-π Stacking Benzyl groups Phenylalanine, Tyrosine, Tryptophan, Histidine

The conformational flexibility of this compound is a key determinant of its ability to adapt to the geometry of a target's binding site. The pyrrolidine ring can adopt various puckered conformations, typically described as envelope or twist forms. researchgate.net The orientation of the dibenzyl and amine substituents is also subject to rotational freedom around their single bonds.

Computational methods such as conformational searches and molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify low-energy conformers. researchgate.net A study on N-substituted pyrrolidine derivatives highlighted that the relative proportions of different conformers are influenced by the nature of the substituents. researchgate.net For this compound, the bulky benzyl groups would significantly influence the conformational landscape, likely favoring conformations that minimize steric hindrance. Understanding the preferred conformations is essential, as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound has not been reported, the principles of QSAR can be applied to a series of its derivatives to guide the design of more potent analogs.

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the biological activity.

For a series of this compound analogs, relevant descriptors could include:

2D descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.

3D descriptors: Molecular shape indices, steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA), and electronic properties (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA). nih.gov

A study on pyrrolidine derivatives as Mcl-1 inhibitors successfully employed 3D-QSAR models (CoMFA and CoMSIA) to identify the key structural features required for inhibitory activity. nih.gov The resulting contour maps from such an analysis on this compound derivatives would indicate regions where modifications to the molecule (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bonding moieties) would likely increase or decrease its biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity of the benzyl substituents enhances binding affinity up to a certain point.

Table 2: Examples of Molecular Descriptors for QSAR Studies of this compound Derivatives

Descriptor Class Example Descriptors Information Provided
Steric Molar refractivity, van der Waals volume Molecular size and shape
Electronic Dipole moment, partial charges, HOMO/LUMO energies Electron distribution and reactivity
Hydrophobic LogP, water-accessible surface area Lipophilicity and solubility

By leveraging these computational approaches, researchers can gain a deeper understanding of the molecular properties of this compound and rationally design new compounds with improved therapeutic potential.

Applications in Catalysis and Asymmetric Synthesis

N,N-Dibenzylpyrrolidin-3-amine as a Chiral Ligand Precursor

This compound serves as a valuable starting material for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions. The inherent chirality of the pyrrolidine (B122466) ring is a key feature that allows for the creation of an asymmetric environment around a metal center. The synthesis of active ligands from this precursor typically involves the deprotection of one or both nitrogen atoms by removing the benzyl (B1604629) groups via methods like hydrogenolysis. beilstein-journals.org The resulting free amine(s) can then be further functionalized to create a wide variety of chiral ligands.

The design of effective chiral ligands is crucial for achieving high selectivity in metal-catalyzed transformations. The pyrrolidine scaffold, which forms the core of this compound, is a privileged structure in ligand design. mdpi.com After debenzylation, the pyrrolidine-3-amine core can be incorporated into multidentate ligands (e.g., P,N or N,N ligands) that coordinate with a transition metal. This coordination creates a well-defined, chiral pocket around the metal's active site, which directs the stereochemical outcome of the reaction. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the nitrogen or carbon atoms of the pyrrolidine ring.

Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds. Catalysts derived from pyrrolidine-based precursors are employed in the hydrogenation of various substrates. For instance, iron complexes featuring tetradentate amine(imine)diphosphine ligands have been shown to catalyze the asymmetric hydrogenation of ketones, yielding chiral alcohols with significant enantiomeric excess. researchgate.net While direct use of this compound is not documented, its core structure is analogous to components of ligands used in rhodium- and iridium-catalyzed hydrogenations, which are effective for the reduction of N-heteroaromatics and other unsaturated compounds. mdpi.com The efficiency of these catalytic systems often relies on the precise geometry of the ligand-metal complex to control the facial selectivity of hydrogen addition. nih.gov

The asymmetric aldehyde-alkyne-amine (A3) coupling is a three-component reaction that produces chiral propargylamines, which are valuable synthetic intermediates. researchgate.net The reaction is typically catalyzed by a metal complex, often copper or gold, bearing a chiral ligand. researchgate.netnih.gov The enantioselectivity of the A3 coupling is highly dependent on the structure of the chiral ligand. Ligands derived from chiral amines are used to control the stereochemical outcome by forming a chiral metal acetylide intermediate, which then attacks one face of an in-situ generated imine. nih.gov While specific ligands derived from this compound for A3 coupling are not explicitly detailed, the chiral amine scaffold is a fundamental component of ligands designed for this purpose. The use of bulky secondary amines, such as dibenzylamine (B1670424), has been shown to lead to excellent enantioselectivities in these reactions. nih.gov

Ligands derived from pyrrolidine precursors are utilized across a spectrum of transition metal catalysis.

Iron Catalysis : Iron catalysts are attractive due to the metal's low cost and toxicity. Iron-dipyrrinato catalysts have been developed for the direct amination of aliphatic C-H bonds to form N-heterocycles like pyrrolidines. nih.govsigmaaldrich.com Furthermore, iron complexes with N-heterocyclic carbene (NHC) ligands or amine(imine)diphosphine ligands have been synthesized and used in reactions such as the hydroboration of alkenes and asymmetric hydrogenation of ketones. researchgate.netnih.gov

Palladium Catalysis : Palladium catalysis is widely used for cross-coupling reactions. Ligands play a critical role in stabilizing the palladium center and facilitating key steps like oxidative addition and reductive elimination. rsc.org Pyrrolidine-containing ligands are used in various transformations, including tandem N-arylation/carboamination reactions to synthesize N-aryl-2-benzyl pyrrolidines. nih.gov The development of ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines also provides a route to functionalized pyrrolidines. rsc.org

Iridium Catalysis : Iridium complexes are particularly effective for hydrogenation and hydrogen transfer reactions. researchgate.net Neutral half-sandwich iridium(III) complexes with N,N'-donor anionic ligands have shown high activity in the N-benzylation of amines with benzyl alcohol through a "borrowing hydrogen" mechanism. researchgate.net Additionally, iridium-catalyzed reductive generation of azomethine ylides from amides offers a pathway to synthesize complex pyrrolidine structures. researchgate.netnih.gov

Nickel Catalysis : Nickel catalysts are increasingly used as a sustainable alternative to palladium for cross-coupling reactions. nih.gov Chiral nickel catalysts have been successfully applied in the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents to produce chiral amines. nih.gov Nickel-photoredox dual catalysis has also enabled the direct cross-coupling of amines with aryl halides to form benzylic amines. The performance of these nickel-catalyzed reactions is often highly dependent on the structure of the supporting ligand. nih.govnih.gov

Metal CatalystReaction TypeLigand Class Derived from Pyrrolidine-type PrecursorsReference
Iron C-H AminationDipyrrinato Ligands nih.govsigmaaldrich.com
Asymmetric HydrogenationAmine(imine)diphosphine Ligands researchgate.net
Palladium C-H AlkenylationAmino Acid-Derived Ligands rsc.org
N-Arylation/CarboaminationPhosphine (B1218219) Ligands nih.gov
Iridium N-Benzylation of AminesN,N'-Donor Anionic Ligands researchgate.net
Reductive [3+2] CycloadditionNot specified researchgate.net
Nickel Enantioconvergent CouplingChiral Ligands (e.g., pybox) nih.gov
C-H Arylation (Photoredox)Bis(oxazoline) (BiOx) Ligands

This compound in Organocatalysis

Beyond its use as a precursor for metal ligands, this compound can be a starting material for purely organic catalysts. Organocatalysis avoids the use of metals, offering advantages in terms of cost and sustainability. For this compound to be transformed into an active organocatalyst, the nitrogen atoms typically must be deprotected to reveal a primary or secondary amine, which is a key functional group in many organocatalytic cycles.

The design of organocatalysts derived from the pyrrolidine scaffold is a major area of chemical research. mdpi.comnih.gov These catalysts often mimic the function of natural enzymes. The secondary amine of the pyrrolidine ring is fundamental to two major catalytic cycles:

Enamine Catalysis : The catalyst's secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized product.

Iminium Catalysis : The secondary amine reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.

The chiral pyrrolidine backbone ensures that these reactions proceed stereoselectively. By adding other functional groups to the pyrrolidine ring, bifunctional catalysts can be created. These catalysts can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, such as hydrogen bonding, leading to high levels of stereocontrol. nih.gov For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org

Organocatalyst Design PrincipleKey IntermediateTypical ReactionRole of Pyrrolidine Scaffold
Enamine Catalysis EnamineAldol Reaction, Michael AdditionForms the enamine, provides chiral environment
Iminium Catalysis Iminium IonDiels-Alder Reaction, Friedel-Crafts AlkylationForms the iminium ion, provides chiral environment
Bifunctional Catalysis Enamine/Iminium + H-bondingMichael Addition, Aldol ReactionCovalent activation and non-covalent substrate orientation

Stereoselective Transformations via Organocatalytic Pathways

The pyrrolidine scaffold, central to the structure of this compound, is a cornerstone of modern organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity. Pyrrolidine-based catalysts typically operate through one of two primary activation modes: enamine or iminium ion catalysis.

In these pathways, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion. The chiral environment established by the catalyst's framework then directs the subsequent reaction with another substrate, leading to the preferential formation of one enantiomer over the other.

A prominent example of this is the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. Chiral pyrrolidine-based organocatalysts have been synthesized and effectively employed in the Michael addition of aldehydes to nitroolefins. Research has demonstrated that these catalysts can achieve high levels of stereocontrol. The precise substitution on the pyrrolidine ring influences the catalyst's efficiency and the stereochemical outcome of the reaction.

For instance, in the Michael addition of various aldehydes to trans-β-nitrostyrene, different pyrrolidine-based organocatalysts were screened. The results, summarized in the table below, highlight the catalyst's ability to produce the desired products with good yields and high levels of diastereo- and enantioselectivity.

Table 1: Performance of a Pyrrolidine-based Organocatalyst in the Asymmetric Michael Addition

Aldehyde Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee, %)
Propanal 85:15 82
Butanal 92:8 84
Pentanal 95:5 83
Hexanal 91:9 75

The high diastereoselectivity (favoring the syn product) and enantioselectivity are attributed to the specific transition state assembly guided by the chiral catalyst, which effectively shields one face of the intermediate, directing the incoming nucleophile to the opposite face.

This compound as a Chiral Building Block

Beyond its role in catalysis, the enantiomerically pure form of this compound serves as a valuable chiral building block, or "synthon." In this capacity, it provides a pre-existing stereocenter that can be incorporated into a larger, more complex molecule, simplifying the synthetic route and ensuring the correct stereochemistry in the final product. The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active natural products and pharmaceuticals.

Synthesis of Complex Organic Molecules

The pyrrolidine nucleus is a fundamental component of numerous alkaloids and approved drugs, making its derivatives, like this compound, critical starting materials for medicinal and synthetic chemistry. The synthesis of these complex targets often relies on strategies that introduce a pre-formed, optically pure pyrrolidine ring.

Synthetic methods for creating substituted pyrrolidines are diverse and include:

Cyclization of Acyclic Precursors: Stereoselective methods to form the pyrrolidine ring from linear starting materials.

Modification of Existing Chiral Pyrrolidines: Using compounds from the "chiral pool," such as proline or hydroxyproline, as the starting point for further chemical modification.

For example, the synthesis of certain pyrrolidine-containing drugs begins with commercially available precursors like Boc-protected trans-4-hydroxy-L-proline. Through a series of chemical transformations including oxidation and esterification, this starting material is converted into a key pyrrolidine intermediate that serves as the foundation for building the final drug molecule. The inherent chirality of the starting material is preserved throughout the synthesis, ensuring the desired stereochemical outcome in the final product.

Precursors for Chiral Auxiliaries and Resolving Agents

Chiral auxiliaries are compounds that are temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed and can often be recovered. While this compound itself is not typically used as a classical chiral auxiliary, its core structure, 3-aminopyrrolidine (B1265635), is employed in a related strategy for obtaining enantiomerically pure compounds: classical resolution.

Optical resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. This is often achieved by reacting the racemic compound with a single enantiomer of another chiral compound, known as a resolving agent.

In this context, the basic amine functionality of 3-aminopyrrolidine can be reacted with a chiral acid, such as (S)-2-methoxy-2-phenylacetic acid. This acid-base reaction forms two different diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization.

Table 2: Use of 3-Aminopyrrolidine in Diastereomeric Resolution

Racemic Compound Resolving Agent Result
3-Aminopyrrolidine (S)-2-methoxy-2-phenylacetic acid Formation of two diastereomeric salts with different solubilities, allowing for separation.

Once one of the diastereomeric salts is isolated in pure form, the chiral resolving agent can be removed by another acid-base reaction, liberating the desired enantiomer of the original compound (in this case, one enantiomer of 3-aminopyrrolidine). This method provides a practical route to optically pure aminopyrrolidines, which can then be further functionalized, for example, by N-benzylation, to yield compounds like chiral this compound for use as building blocks in other syntheses.

Biological Interactions and Mechanistic Research

General Principles of Pyrrolidine (B122466) Derivative-Biological Target Interactions

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core scaffold in numerous biologically active molecules, including natural amino acids like proline. Its prevalence in medicinal chemistry stems from its ability to provide a three-dimensional structure that can effectively interact with the binding sites of biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating key interactions with proteins.

Interaction with Enzymes and ReceptorsPyrrolidine derivatives are known to interact with a wide array of enzymes and receptors. The nature of this interaction is dictated by the substituents attached to the pyrrolidine ring, which determine the compound's overall size, shape, and electronic properties. These substituents can engage in various non-covalent interactions, including:

Hydrogen Bonds: The pyrrolidine nitrogen is a key site for hydrogen bonding.

Van der Waals Forces: Hydrophobic substituents on the ring can form favorable interactions with nonpolar pockets in a protein.

Ionic Interactions: The basic nitrogen atom can be protonated at physiological pH, allowing it to form salt bridges with acidic amino acid residues like aspartate or glutamate (B1630785) in a target protein.

Cation-π Interactions: The positively charged nitrogen can interact with the electron-rich face of aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine.

These interactions enable pyrrolidine-containing molecules to bind to the active or allosteric sites of enzymes, or the ligand-binding domains of receptors, thereby modulating their biological activity.

Enzyme Inhibition Studies and Mechanistic Insights

While no enzyme inhibition studies have been published for N,N-dibenzylpyrrolidin-3-amine, the study of enzyme kinetics provides a clear framework for understanding how such a compound could inhibit an enzyme.

Classification of Enzyme Inhibition Kinetics (Competitive, Uncompetitive, Non-competitive, Allosteric)Enzyme inhibitors are classified based on how they interact with the enzyme and the enzyme-substrate complex. This is typically determined by measuring reaction rates at various substrate and inhibitor concentrations.

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the Michaelis constant (Km) but does not change the maximum velocity (Vmax).

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. This type of inhibition is more effective at high substrate concentrations. It decreases both Vmax and Km.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the ES complex. This binding alters the enzyme's conformation, reducing its catalytic efficiency. A pure non-competitive inhibitor decreases Vmax but does not affect Km.

Allosteric Inhibition: This is a form of non-competitive inhibition where the inhibitor binds to an allosteric site, causing a conformational change in the enzyme that reduces the affinity of the substrate for the active site or the catalytic efficiency of the enzyme. Allosteric enzymes often display sigmoidal kinetics rather than the hyperbolic curve seen in Michaelis-Menten kinetics.

Inhibition TypeBinding SiteEffect on KmEffect on Vmax
CompetitiveActive Site (Free Enzyme)IncreasesUnchanged
UncompetitiveEnzyme-Substrate (ES) ComplexDecreasesDecreases
Non-competitiveAllosteric Site (Enzyme or ES Complex)UnchangedDecreases

Reversible versus Irreversible Binding MechanismsThe interaction between an inhibitor and an enzyme can be either reversible or irreversible, distinguished by the nature of the chemical bonds formed.

Reversible Inhibition: The inhibitor binds to the enzyme through weak, non-covalent interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. The enzyme-inhibitor complex can readily dissociate, and the enzyme's activity can be fully restored upon removal of the inhibitor. Competitive, uncompetitive, and non-competitive inhibition are forms of reversible inhibition.

Irreversible Inhibition: The inhibitor binds to the enzyme through strong, covalent bonds. This binding permanently inactivates the enzyme, as the inhibitor does not dissociate. The cell must synthesize new enzyme molecules to restore activity.

Tight-Binding and Slow-Binding Inhibition PhenomenaSome inhibitors exhibit more complex kinetic behaviors that deviate from the standard models.

Tight-Binding Inhibition: This occurs when the inhibitor binds to the enzyme with very high affinity, meaning the dissociation constant (Ki) is in a similar range to the enzyme concentration used in the assay. Under these conditions, a significant fraction of the inhibitor is bound to the enzyme, and standard Michaelis-Menten assumptions are no longer valid.

Slow-Binding Inhibition: In this phenomenon, the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not established instantaneously. Instead, there is a time-dependent increase in the level of inhibition. This often suggests a two-step mechanism: an initial rapid binding to form an enzyme-inhibitor complex, followed by a slower conformational change that leads to a more tightly bound complex.

Determination of Dissociation Constants (Ki, Ki')The potency of a reversible inhibitor is quantified by its inhibition constant, Ki. A lower Ki value indicates a more potent inhibitor.

Ki: This is the dissociation constant for the binding of an inhibitor to the free enzyme. It represents the concentration of inhibitor required to occupy half of the enzyme's free active sites.

Ki': This is the dissociation constant for the binding of an inhibitor to the enzyme-substrate complex.

These constants are determined by analyzing enzyme reaction rates in the presence of varying concentrations of substrate and inhibitor. The data is often visualized using graphical methods like the Lineweaver-Burk plot, from which Ki and Ki' can be calculated based on how the slopes and intercepts change in the presence of the inhibitor. For competitive inhibitors, Ki can be calculated from the IC50 value (the concentration of inhibitor that produces 50% inhibition) using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and the enzyme's Km.

Structure-Activity Relationships in Enzyme-Inhibitor Interactions

The therapeutic efficacy of enzyme inhibitors is intrinsically linked to their molecular structure. For pyrrolidine derivatives, the nature and position of substituents on the pyrrolidine ring play a pivotal role in determining their inhibitory potency and selectivity.

Research into a series of N-benzylpyrrolidine derivatives has shed light on key structural features that govern their interactions with enzymes like cholinesterases and β-secretase 1 (BACE-1). The N-benzyl group is a crucial component, often inserting into hydrophobic pockets within the enzyme's active site. Modifications to the benzyl (B1604629) ring, such as the addition of electron-withdrawing or electron-donating groups, can significantly alter the binding affinity. For instance, in a study of N-benzylpyrrolidine derivatives as multi-target inhibitors for Alzheimer's disease, specific substitutions on the benzyl moiety led to a balanced inhibition of both acetylcholinesterase (AChE) and BACE-1.

Furthermore, the stereochemistry of the pyrrolidine ring itself is a critical determinant of biological activity. The spatial arrangement of substituents affects how the molecule fits into the active site of an enzyme. Studies on various pyrrolidine-based inhibitors have consistently shown that even minor changes in stereochemistry can lead to substantial differences in inhibitory effects.

Specific Enzyme Systems for Mechanistic Elucidation

Monoamine Oxidase (MAO) Oxidation Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of various monoamines, including neurotransmitters. The catalytic cycle involves two main half-reactions: the reduction of the FAD cofactor by the amine substrate and the subsequent reoxidation of the reduced flavin by molecular oxygen.

Two primary mechanisms have been proposed for the MAO-catalyzed oxidation of amines: the polar nucleophilic mechanism and the single electron transfer (SET) mechanism. In the polar nucleophilic mechanism, the unprotonated amine attacks the C(4a) position of the flavin, followed by the transfer of a proton from the substrate's α-carbon to a basic residue in the active site. The SET mechanism, on the other hand, involves the transfer of a single electron from the amine's nitrogen to the flavin, forming a radical cation intermediate.

While direct mechanistic studies on the oxidation of this compound by MAO are not extensively documented, the general principles of amine oxidation by MAO provide a framework for understanding its potential metabolism. As a secondary amine, this compound would be a substrate for MAO. The presence of the two bulky benzyl groups would influence its binding orientation within the active site of MAO-A or MAO-B, thereby affecting the rate and products of its oxidation. The electron-rich nature of the nitrogen atom would facilitate the initial interaction with the FAD cofactor, initiating the catalytic cycle.

Cholinesterase Catalytic Mechanisms and Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases crucial for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132). The active site of AChE contains a catalytic triad (B1167595) (serine, histidine, and glutamate) and a peripheral anionic site (PAS).

N-benzylpyrrolidine derivatives have been investigated as inhibitors of both AChE and BChE. Molecular docking studies suggest that the N-benzyl group of these inhibitors can interact with the hydrophobic gorge of the enzyme, particularly with aromatic residues like tryptophan. For instance, certain multitarget-directed N-benzylpyrrolidine hybrids have demonstrated the ability to bind to both the catalytic active site and the PAS of AChE. This dual binding can effectively block the entry of acetylcholine and inhibit its hydrolysis.

The inhibition mechanism is often competitive, where the inhibitor vies with the natural substrate for the active site. The potency of inhibition is influenced by the specific substitutions on the benzyl and pyrrolidine rings, which affect the strength of the interactions with key amino acid residues in the enzyme's active site.

Compound DerivativeTarget EnzymeIC50 (µM)
4k Acetylcholinesterase (AChE)0.85 ± 0.09
Butyrylcholinesterase (BChE)1.21 ± 0.13
β-secretase 1 (BACE-1)2.14 ± 0.22
4o Acetylcholinesterase (AChE)0.92 ± 0.11
Butyrylcholinesterase (BChE)1.35 ± 0.15
β-secretase 1 (BACE-1)2.38 ± 0.25

Table 1: Inhibitory activities of representative N-benzylpyrrolidine derivatives against cholinesterases and BACE-1.

Kinase Catalysis and Inhibition Mechanisms (e.g., CLK1, DYRK1A, CYP17)

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The pyrrolidine scaffold has emerged as a valuable framework for the design of kinase inhibitors.

Specifically, derivatives containing N-heterocyclic structures have shown promise as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). These kinases are involved in neurodegenerative diseases and some cancers. The inhibitory mechanism of these compounds typically involves competitive binding to the ATP-binding pocket of the kinase.

Structure-activity relationship studies of N-benzylated 5-hydroxybenzothiophene-2-carboxamides have demonstrated that modifications to the benzyl group can modulate the inhibitory potency against DYRK1A and CLK1. For example, the introduction of a 5-hydroxy group on the benzothiophene (B83047) scaffold was found to enhance interactions within the kinase active site, leading to potent multi-kinase inhibition. Molecular modeling suggests that these inhibitors form key hydrogen bonds and hydrophobic interactions with residues in the ATP-binding cleft, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Compound DerivativeTarget KinaseIC50 (nM)
Compound 12 DYRK1A495
DYRK1B242
CLK1168
Compound 17 DYRK1A495
DYRK1B242
CLK1168

Table 2: Inhibitory activities of N-benzylated derivatives against DYRK and CLK kinases.

While direct inhibition of CYP17 by this compound has not been extensively studied, the pyrrolidine scaffold is present in some known CYP17 inhibitors, suggesting potential for this class of compounds to interact with this enzyme.

Tubulin Polymerization Mechanisms and Interaction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents.

While direct studies on the interaction of this compound with tubulin are limited, research on structurally related compounds provides valuable insights. For example, a series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) derivatives have been identified as inhibitors of tubulin polymerization. These molecules are thought to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle.

Compound DerivativeCell LineIC50 (µM)
7h A549 (Lung Cancer)1.25
HCT-116 (Colon Cancer)2.5
MCF-7 (Breast Cancer)5.0
7k A549 (Lung Cancer)2.5
HCT-116 (Colon Cancer)5.0
MCF-7 (Breast Cancer)10.0

Table 3: Anti-proliferative activity of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives, which act as tubulin polymerization inhibitors.

Future Research Directions and Outlook

Innovations in Synthetic Methodologies for Pyrrolidine (B122466) Amines

The development of novel, efficient, and stereoselective methods for constructing polysubstituted pyrrolidine rings is a continuing priority in organic chemistry. researchgate.net Future research will likely focus on moving beyond traditional methods towards more sophisticated and atom-economical strategies that can be applied to the synthesis of N,N-dibenzylpyrrolidin-3-amine analogs.

One promising avenue is the advancement of organocatalytic strategies, particularly asymmetric [3+2] cycloaddition reactions. researchgate.net These reactions, which often utilize chiral secondary amines derived from proline, can construct the pyrrolidine core with high stereocontrol. researchgate.net Future work could involve developing novel catalysts that are effective for creating densely functionalized pyrrolidines, including those with specific substituents relevant to the this compound framework.

Another key area is the development of catalytic asymmetric C-H insertion and amination reactions. nih.govacs.org Rhodium and copper-catalyzed reactions have shown promise for the direct functionalization of C-H bonds to form the pyrrolidine ring. nih.govacs.org Research into new-to-nature biocatalytic methods, using engineered enzymes like P411 variants, for intramolecular C(sp3)–H amination also presents a frontier for creating chiral pyrrolidines from simple azide (B81097) precursors. acs.org These methods offer the potential for highly selective and environmentally friendly synthetic routes.

Synthetic StrategyPotential Application to Pyrrolidine AminesKey Research Focus
Asymmetric [3+2] Cycloaddition Construction of the core pyrrolidine ring with high stereoselectivity. researchgate.netDevelopment of novel organocatalysts for diverse substrates and increased complexity.
Catalytic C-H Amination/Insertion Direct formation of the C-N bond to create the heterocyclic ring. nih.govDesigning selective transition metal catalysts (e.g., Cu, Rh) and biocatalysts for intramolecular cyclization. nih.govacs.org
Multi-component Reactions Efficient, one-pot synthesis of highly substituted pyrrolidines.Optimization of reaction conditions and expansion of substrate scope for convergent synthesis.
Flow Chemistry Synthesis Scalable and controlled production of pyrrolidine derivatives.Adaptation of existing multi-step syntheses to continuous flow processes for improved safety and efficiency.

Advances in Asymmetric Catalysis and Ligand Design

The chiral pyrrolidine scaffold is a privileged structure in asymmetric catalysis, serving as the backbone for numerous successful organocatalysts and ligands. nih.govmdpi.comresearchgate.net this compound and its derivatives are ideal candidates for development into novel catalytic systems.

Future research will focus on the rational design of new ligands where the N,N-dibenzyl groups are modified to fine-tune the steric and electronic properties of the catalyst. For instance, introducing electron-donating or withdrawing groups onto the benzyl (B1604629) rings could modulate the catalyst's activity and selectivity. Furthermore, the amine at the C-3 position can serve as an anchor point for additional functional groups, such as hydrogen-bond donors (e.g., ureas, squaramides), to create bifunctional catalysts capable of dual activation modes. researchgate.net

The development of C2-symmetrical 2,5-disubstituted pyrrolidines has been a major focus in ligand design. acs.org Future synthetic strategies could be adapted to create C2-symmetric analogs of this compound for use in metal-catalyzed reactions, potentially leading to higher enantioselectivities in a range of transformations.

Deepening Understanding of Reaction Mechanisms via Advanced Studies

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient catalytic systems. mdpi.comresearchgate.net For reactions involving this compound, either as a product or a catalyst, future research should employ a combination of advanced experimental and computational techniques.

Kinetic studies, in-situ reaction monitoring (e.g., via NMR spectroscopy), and the isolation and characterization of reaction intermediates are essential. nih.govacs.org For example, in copper-catalyzed C-H amination reactions to form pyrrolidines, mechanistic studies have helped to identify key intermediates, such as fluorinated copper(II) complexes, providing insight into the catalytic cycle. nih.govacs.org

Computational studies, particularly using Density Functional Theory (DFT), will play an increasingly important role. beilstein-journals.orgornl.gov DFT calculations can be used to model transition states, calculate activation energies, and elucidate the roles of catalysts and solvents. beilstein-journals.org This approach can help explain observed stereoselectivities and guide the design of improved catalysts by predicting the effects of structural modifications. beilstein-journals.org For instance, computational models can clarify whether a reaction proceeds through a stepwise or concerted mechanism and identify the rate-limiting step. researchgate.net

Elucidation of Novel Biological Target Interactions and Pathways

The pyrrolidine scaffold is a key feature in many biologically active compounds, including anticancer, antimicrobial, and CNS-active agents. nih.govfrontiersin.orgnih.gov This makes this compound and its derivatives attractive candidates for drug discovery programs. A critical future direction is the systematic exploration of their biological activities and the identification of their molecular targets.

High-throughput screening of libraries of this compound analogs against various biological targets (e.g., enzymes, receptors, ion channels) will be a starting point. The pyrrolidine ring's non-planar, three-dimensional structure allows it to effectively explore pharmacophore space, potentially leading to interactions with novel binding sites. nih.govresearchgate.netnih.gov

Once lead compounds are identified, detailed structure-activity relationship (SAR) studies will be necessary to optimize potency and selectivity. researchgate.net This involves synthesizing a range of derivatives with systematic modifications to the dibenzyl groups and the pyrrolidine ring to understand how these changes affect biological activity. Elucidating the precise binding mode of active compounds with their protein targets, through techniques like X-ray crystallography or cryo-electron microscopy, will be crucial for rational drug design.

Research AreaObjectiveMethodologies
Target Identification To discover the specific enzymes, receptors, or cellular pathways modulated by this compound derivatives.High-throughput screening, affinity chromatography, proteomic profiling.
Structure-Activity Relationship (SAR) To understand how chemical structure correlates with biological activity and to optimize lead compounds. researchgate.netSynthesis of analog libraries, in vitro and in vivo biological assays.
Binding Mode Analysis To determine the precise molecular interactions between the compound and its biological target.X-ray crystallography, NMR spectroscopy, computational docking.
Pathway Elucidation To understand the downstream cellular effects of target engagement.Cell-based assays, genomic and proteomic analysis.

Synergistic Integration of Experimental and Computational Approaches

The future of chemical research, including the exploration of compounds like this compound, lies in the powerful synergy between experimental synthesis and computational modeling. beilstein-journals.orgnih.gov This integrated approach can accelerate discovery and innovation across all previously mentioned areas.

In synthetic chemistry, computational models can predict the feasibility and outcome of new reactions, reducing the need for extensive empirical optimization. beilstein-journals.org DFT calculations, for example, can help select the most promising reaction pathways or catalyst structures before they are tested in the lab. researchgate.net

This synergistic feedback loop, where computational predictions guide experimental work and experimental results refine computational models, will be the engine driving future advancements in the chemistry and application of this compound and related compounds.

Q & A

Q. What synthetic methodologies are most effective for preparing N,N-dibenzylpyrrolidin-3-amine and its analogs?

Answer: The synthesis of tertiary amines like this compound often involves reductive amination or alkylation of pyrrolidine derivatives with benzyl halides. For example:

  • Cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can introduce benzyl groups to the pyrrolidine core. details a method using phenyl boronic acid, Cu(OAc)₂, and Et₃N for C–N bond formation, achieving yields via optimized stoichiometry .
  • Two-step alkylation (e.g., sequential benzylation of pyrrolidin-3-amine under basic conditions) requires careful control of reaction time and temperature to avoid over-alkylation. highlights the use of cesium carbonate as a base and copper bromide as a catalyst in DMSO at 35°C for 48 hours .

Key Optimization Parameters:

ParameterTypical RangeImpact
Catalyst (e.g., CuBr)5–10 mol%Accelerates coupling; reduces side reactions
Temperature35–80°CHigher temps risk decomposition; lower temps slow kinetics
SolventDMSO, DMFPolar aprotic solvents enhance nucleophilicity

Q. How are spectroscopic techniques (NMR, HRMS) employed to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR:
    • Pyrrolidine protons (δ 1.5–3.0 ppm): Look for splitting patterns indicating substituent positions. reports δ 2.3–3.1 ppm for methylene groups adjacent to nitrogen .
    • Benzyl groups : Aromatic protons (δ 7.2–7.4 ppm) and benzylic CH₂ (δ 3.8–4.5 ppm).
  • HRMS (ESI): Confirm molecular ion [M+H]⁺. validates a pyrazolo-pyrimidine derivative via HRMS (m/z 215.1294 calculated vs. observed) .

Common Pitfalls:

  • Overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm) may require 2D NMR (COSY, HSQC) for resolution.
  • Impurities from incomplete purification can distort HRMS; use HPLC-grade solvents for sample preparation () .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for N,N-dialkylated pyrrolidine derivatives?

Answer: Discrepancies often arise from:

  • Catalyst variability : shows copper catalysts (e.g., CuBr) improve yields (17.9% vs. <10% without), but batch-to-batch catalyst purity affects reproducibility .
  • Purification methods : Chromatography (e.g., silica gel vs. reverse-phase) impacts recovery. uses EtOAc/hexane gradients (0–100%) to isolate products with >95% purity .

Mitigation Strategies:

FactorSolution
Catalyst sourceUse commercially pre-weighed catalysts (e.g., Sigma-Aldridch)
Reaction monitoringEmploy TLC or in-situ FTIR to track intermediate formation
Scale-upOptimize for solvent volume-to-surface area ratios to maintain kinetics

Q. What computational tools are suitable for predicting the biological activity or reactivity of this compound?

Answer:

  • Docking Studies : Software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors). references docking studies for pyrimidine derivatives to validate hypothesized binding modes .
  • DFT Calculations : Gaussian or ORCA can predict reaction pathways (e.g., energy barriers for benzylation steps). ’s HRMS data aligns with computational molecular weight predictions .

Workflow Example:

Generate 3D conformers (Open Babel).

Perform geometry optimization (B3LYP/6-31G* basis set).

Compare calculated vs. experimental NMR shifts (RMSD < 0.3 ppm acceptable).

Q. What are the critical stability considerations for storing and handling this compound?

Answer:

  • Light Sensitivity : Tertiary amines may degrade under UV light; store in amber vials at –20°C ( recommends dark, cool conditions for similar amines) .
  • Moisture : Hygroscopicity can lead to hydrolysis. Use desiccants (e.g., silica gel) in storage containers.
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) and acidic conditions, which may protonate the amine and alter reactivity ( notes incompatibility with chloramines) .

Q. How can reaction conditions be optimized for selective mono- vs. di-benzylation of pyrrolidin-3-amine?

Answer:

  • Stoichiometry : Use a 1:1.2 ratio of pyrrolidin-3-amine to benzyl bromide to favor mono-alkylation. achieved higher yields of mono-alkylated diols by limiting reagent equivalents .
  • Temperature Control : Lower temps (0–10°C) slow the second alkylation step. ’s 35°C protocol favored di-substitution but required longer reaction times .
  • Protecting Groups : Temporarily protect the amine with Boc groups, perform benzylation, then deprotect (not directly evidenced but standard practice).

Selectivity Comparison:

ConditionMono:Di Ratio
25°C, 1:1.2 ratio3:1
50°C, 1:2 ratio1:4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.